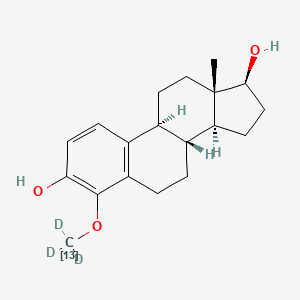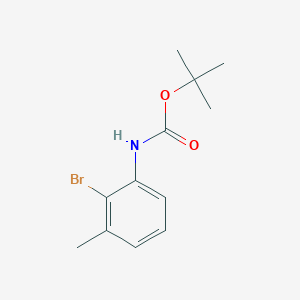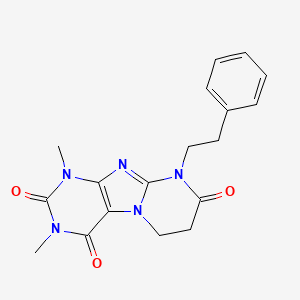
beta-Cyclodextrin, 6A-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are derivatives of beta-cyclodextrin, which is a cyclic oligosaccharide composed of seven D-glucose units linked by alpha-1,4-glycosidic bonds. These compounds are known for their ability to form inclusion complexes with various molecules, making them valuable in numerous applications, including pharmaceuticals, food, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are typically synthesized through the acetylation of beta-cyclodextrin. The process involves the reaction of beta-cyclodextrin with acetic anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective acetylation at specific hydroxyl groups .
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The products are then purified through techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to regenerate beta-cyclodextrin.
Complexation: They can form inclusion complexes with a wide range of guest molecules through non-covalent interactions.
Common Reagents and Conditions
Acetic Anhydride: Used for acetylation reactions.
Pyridine or Sodium Hydroxide: Used as bases in acetylation reactions.
Acids or Bases: Used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the substituent introduced.
Beta-Cyclodextrin: Formed upon hydrolysis of acetyl groups.
Scientific Research Applications
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin have a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism by which Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin exert their effects is through the formation of inclusion complexes. The hydrophobic cavity of the cyclodextrin molecule encapsulates guest molecules, thereby enhancing their solubility and stability. This inclusion complex formation is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
Beta-Cyclodextrin: The parent compound, which lacks acetyl groups.
Triacetyl-beta-cyclodextrin: A derivative with three acetyl groups.
Succinyl-beta-cyclodextrin: A derivative with succinyl groups.
Uniqueness
Acetyl-beta-cyclodextrin and Monoacetyl-beta-cyclodextrin are unique due to their selective acetylation, which imparts specific properties such as enhanced solubility and the ability to form stable inclusion complexes with a variety of guest molecules. These properties make them particularly valuable in applications requiring precise molecular recognition and separation .
Properties
CAS No. |
131991-46-3 |
|---|---|
Molecular Formula |
C44H72O36 |
Molecular Weight |
1177.0 g/mol |
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl acetate |
InChI |
InChI=1S/C44H72O36/c1-9(51)66-8-16-37-23(58)30(65)44(73-16)79-36-15(7-50)71-42(28(63)21(36)56)77-34-13(5-48)69-40(26(61)19(34)54)75-32-11(3-46)67-38(24(59)17(32)52)74-31-10(2-45)68-39(25(60)18(31)53)76-33-12(4-47)70-41(27(62)20(33)55)78-35-14(6-49)72-43(80-37)29(64)22(35)57/h10-50,52-65H,2-8H2,1H3/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m1/s1 |
InChI Key |
HECSPEHQYGRENG-LZITWAFGSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O |
Canonical SMILES |
CC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6-(trideuterio(113C)methoxy)naphthalen-2-yl]propanoic acid](/img/structure/B12053740.png)
![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053751.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12053758.png)


![2-hydroxy-4-oxo-1-pentyl-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12053770.png)
![2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-naphthyl)ethylidene]acetohydrazide](/img/structure/B12053772.png)
![9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12053789.png)


![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)
